2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a crucial part of many pharmacologically active molecules and has been the subject of extensive research due to its diverse pharmacological activities .
Synthesis Analysis
The synthesis of various benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Scientific Research Applications
Pharmaceuticals
Benzimidazole derivatives are known for their wide range of pharmaceutical applications, including acting as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . Given the structural similarity, the compound may also exhibit similar bioactivities.
Material Science
These derivatives have been used in material science for chemosensing, crystal engineering, fluorescence applications, and corrosion science . The compound could potentially be applied in these areas due to its benzimidazole core.
Agriculture
Benzimidazole compounds have applications in agriculture, possibly as pesticides or growth regulators due to their biological activity .
Dyes and Pigments
The benzimidazole moiety is an important intermediate in the synthesis of dyes and pigments . The compound could be explored for its colorimetric properties.
Electronics and Technology
These derivatives are also utilized in electronics and technology, which may include applications in organic light-emitting diodes (OLEDs) or as conductive materials .
Catalysis
Benzimidazole derivatives can act as ligands for asymmetric catalysis , suggesting potential use of the compound in catalytic processes.
Antimicrobial Activity
Some benzimidazole derivatives have shown potent antimicrobial activity , indicating that the compound could be researched for use against microbial infections.
Antiretroviral Activity
Specific benzimidazole systems have demonstrated potent antiretroviral activity comparable with standards against both wild and mutant strains of HIV-1 RT , suggesting a possible application area for the compound.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The benzimidazole moiety, a key component of this compound, has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABOUMSLHNGOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide |
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